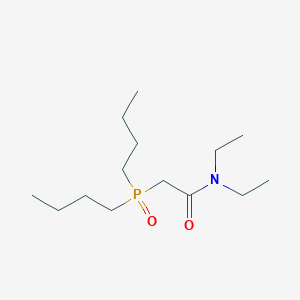

2-(Dibutylphosphoryl)-N,N-diethylacetamide

Description

2-(Dibutylphosphoryl)-N,N-diethylacetamide is an organophosphorus compound featuring a phosphoryl group (dibutyl-substituted) attached to the α-carbon of an N,N-diethylacetamide backbone. These methods involve reacting phosphorylating agents with precursor acetamides under controlled conditions .

Such modifications are critical in medicinal chemistry for optimizing pharmacokinetics.

Properties

CAS No. |

80413-44-1 |

|---|---|

Molecular Formula |

C14H30NO2P |

Molecular Weight |

275.37 g/mol |

IUPAC Name |

2-dibutylphosphoryl-N,N-diethylacetamide |

InChI |

InChI=1S/C14H30NO2P/c1-5-9-11-18(17,12-10-6-2)13-14(16)15(7-3)8-4/h5-13H2,1-4H3 |

InChI Key |

SGQONCMFQBEOKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(CCCC)CC(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibutylphosphoryl)-N,N-diethylacetamide typically involves the reaction of diethylamine with dibutylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

(C4H9O)2PCl+(C2H5)2NH→(C4H9O)2P-N(C2H5)2+HCl

Industrial Production Methods: Industrial production of 2-(Dibutylphosphoryl)-N,N-diethylacetamide may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Dibutylphosphoryl)-N,N-diethylacetamide can undergo various chemical reactions, including:

Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.

Reduction: The compound can be reduced to form lower oxidation state derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Solvent and Stabilizing Agent

One of the primary applications of 2-(dibutylphosphoryl)-N,N-diethylacetamide is as a solvent or stabilizing agent in pharmaceutical formulations. The compound's ability to dissolve various active pharmaceutical ingredients makes it valuable in drug development processes. Its role in enhancing the solubility of poorly soluble drugs can significantly improve bioavailability, which is crucial for therapeutic efficacy.

Modulation of Enzyme Activity

Recent studies indicate that 2-(dibutylphosphoryl)-N,N-diethylacetamide may influence the activity of cytochrome P450 enzymes, which are essential for drug metabolism in the liver. Preliminary findings suggest that this compound could modulate the metabolism of various drugs, potentially leading to altered pharmacokinetics and therapeutic outcomes. Further investigation is necessary to elucidate these interactions fully and their implications for drug design and safety.

Chemical Synthesis

Reactivity and Versatility

The presence of the phosphoryl group in 2-(dibutylphosphoryl)-N,N-diethylacetamide allows it to participate in nucleophilic substitution reactions, making it versatile for various synthetic applications. It can undergo hydrolysis under acidic or basic conditions, yielding corresponding acids and amines. Additionally, the compound can engage in condensation reactions with alcohols or amines, facilitating the synthesis of more complex molecules.

Synthetic Pathways

The synthesis of 2-(dibutylphosphoryl)-N,N-diethylacetamide typically involves the reaction of dibutylphosphoryl chloride with N,N-diethylacetamide under controlled conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, which help facilitate the reaction process. The general synthetic route can be summarized as follows:

- Reactants : Dibutylphosphoryl chloride + N,N-diethylacetamide

- Solvent : Dichloromethane or tetrahydrofuran

- Reaction Conditions : Controlled temperature and stirring

Case Study 1: Enzyme Interaction Studies

In a study examining the effects of 2-(dibutylphosphoryl)-N,N-diethylacetamide on drug-metabolizing enzymes, researchers found that administration of this compound to rat models resulted in significant alterations in enzyme activity profiles. This suggests potential applications in optimizing drug formulations by considering the metabolic pathways influenced by this compound.

Case Study 2: Synthesis Applications

Another research project focused on utilizing 2-(dibutylphosphoryl)-N,N-diethylacetamide as a reagent in synthesizing novel phosphonates. The study demonstrated that the compound could effectively condense with various alcohols to yield desired products, showcasing its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2-(Dibutylphosphoryl)-N,N-diethylacetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N-Diethylacetamide (DEA)

- Structure : Simplest analog lacking substituents on the α-carbon.

- Properties : Exhibits rotational flexibility around the amide bond, as demonstrated by kinetic studies using TRUE experiments and bandshape analysis . DEA’s high polarity limits its utility in hydrophobic environments.

- Applications : Primarily used as a solvent or intermediate in organic synthesis .

2-(Diphenylphosphoryl)-N,N-diethylacetamide

- Structure : Phosphoryl group substituted with phenyl rings instead of butyl chains.

- Properties : The phenyl groups increase aromatic interactions but reduce lipophilicity compared to dibutyl chains. This compound’s synthesis involves phosphorylation of N,N-diethylacetamide precursors, as documented in Russian Journal of General Chemistry .

- Applications: Potential use in coordination chemistry due to the phosphoryl group’s metal-binding capacity.

Pyrazolopyrimidine-Based N,N-Diethylacetamides (e.g., VUIIS1008)

- Structure : Complex scaffold with a pyrazolopyrimidine ring and fluorinated ethoxy-phenyl group (e.g., 2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide).

- Properties : The acetamide moiety contributes to high translocator protein (TSPO) binding affinity (Ki = 0.3 nM), enabling use as a PET imaging ligand. Substitutions at the 5- and 7-positions enhance affinity 36-fold over DPA-714 .

- Applications : Preclinical imaging of glioma and cerebral ischemia due to selective tumor uptake .

Chloro-Substituted N,N-Dialkylacetamides (e.g., Alachlor, Pretilachlor)

- Structure : Chlorinated α-carbon with alkyl/aryl groups on the amide nitrogen.

- Properties : Chlorine enhances electrophilicity, critical for herbicidal activity. For example, alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) disrupts plant cell division .

- Applications : Widely used as pre-emergent herbicides in agriculture.

Other Substituted Acetamides

- Morpholinyl Derivatives : N-[2-(4-morpholinyl)ethyl]-2,2-diphenylacetamide (CAS 329219-60-5) may serve as a neurotransmitter analog or synthetic intermediate .

Data Tables

Research Findings

- Impact of Phosphoryl Groups : The dibutylphosphoryl group in the target compound likely enhances metabolic stability and membrane penetration compared to DEA or phenyl-substituted analogs. This modification mirrors strategies used in kinase inhibitor design, where phosphoryl groups improve target engagement .

- Role of Substituents in Bioactivity : Pyrazolopyrimidine-based acetamides demonstrate that bulky, lipophilic substituents (e.g., diethyl groups at positions 5 and 7) significantly enhance TSPO binding, suggesting that the dibutylphosphoryl group in the target compound may similarly optimize interactions with hydrophobic binding pockets .

- Agricultural vs. Pharmaceutical Applications : Chloroacetamides like alachlor highlight how electronegative substituents drive herbicidal activity, whereas phosphoryl or heteroaromatic groups favor biomedical applications .

Biological Activity

2-(Dibutylphosphoryl)-N,N-diethylacetamide is a chemical compound characterized by its unique structure, which combines a dibutylphosphoryl group with an N,N-diethylacetamide moiety. This structural combination imparts distinct biological activities, making it a subject of interest in pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

The compound has the molecular formula and a molecular weight of approximately 201.21 g/mol. Its structure includes both phosphorous and amide functionalities, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₁O₂P |

| Molecular Weight | 201.21 g/mol |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not specified |

| Flash Point | Not specified |

The biological activity of 2-(dibutylphosphoryl)-N,N-diethylacetamide is primarily attributed to its potential to modulate enzyme activities, particularly those involved in drug metabolism. Preliminary studies suggest that it may influence cytochrome P450 enzymes, which play a crucial role in the hepatic metabolism of various drugs. This interaction could lead to altered pharmacokinetics and efficacy of co-administered medications.

Enzyme Interaction

- Cytochrome P450 Modulation : The presence of the phosphoryl group may enhance or inhibit the activity of specific cytochrome P450 isoforms.

- Hydrolysis Reactions : The acetamide portion may undergo hydrolysis under acidic or basic conditions, potentially generating biologically active metabolites.

Case Studies

Several studies have investigated the biological implications of compounds structurally related to 2-(dibutylphosphoryl)-N,N-diethylacetamide:

- Study on Drug Metabolism :

- Toxicological Assessment :

-

Comparative Study with Analogous Compounds :

- Objective : To compare the biological activities of various phosphorous-containing amides.

- : 2-(dibutylphosphoryl)-N,N-diethylacetamide exhibited unique properties that differentiated it from simpler analogs like N,N-diethylacetamide, particularly in enzyme interaction profiles .

Applications

The unique properties of 2-(dibutylphosphoryl)-N,N-diethylacetamide suggest several potential applications:

- Pharmaceutical Development : As a candidate for drug formulation due to its ability to modulate enzyme activity.

- Chemical Synthesis : Utilized as a reagent in organic synthesis due to its reactive phosphoryl group.

- Biochemical Research : Serves as a tool for studying enzyme kinetics and drug interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.